An In-Depth Technical Guide to the Chemical Properties of Benzamide-15N
An In-Depth Technical Guide to the Chemical Properties of Benzamide-15N
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzamide-15N is a stable isotope-labeled version of benzamide, an organic compound with significant applications in medicinal chemistry and as a synthetic intermediate.[1][2] The incorporation of the nitrogen-15 (¹⁵N) isotope provides a valuable tool for researchers, enabling a range of analytical techniques, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, to trace the molecule's fate in chemical and biological systems. This guide provides a comprehensive overview of the chemical properties of Benzamide-15N, detailed experimental protocols, and its role as a PARP inhibitor.
Chemical and Physical Properties
Benzamide-15N is a white to pale cream crystalline solid or powder at room temperature. The key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅CO¹⁵NH₂ | |
| Molecular Weight | 122.13 g/mol | [3] |
| CAS Number | 31656-62-9 | |
| Melting Point | 125-128 °C | |
| Appearance | White to pale cream solid/powder | |
| Isotopic Purity | ≥98 atom % ¹⁵N | |
| Assay | ≥99% (CP) |
Solubility
The solubility of unlabeled benzamide has been quantitatively determined in various solvents at different temperatures. These values provide a strong indication of the expected solubility of Benzamide-15N.
| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |
| Water | 25 | ~0.3 |
| Methanol | 25 | ~15 |
| Ethanol | 25 | ~8 |
| Acetone | 25 | ~12 |
| Ethyl Acetate | 25 | ~2 |
Note: Data is for unlabeled benzamide and serves as a close approximation for Benzamide-15N.
Spectroscopic Data
Due to the isotopic labeling, the spectroscopic data for Benzamide-15N, particularly its ¹⁵N NMR and mass spectrum, are distinct from its unlabeled counterpart.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to be very similar to that of unlabeled benzamide. The aromatic protons typically appear in the range of δ 7.4-8.0 ppm. The two amide protons will be split by the ¹⁵N nucleus, resulting in a doublet.
-
δ ~7.4-7.6 (m, 3H, Ar-H)
-
δ ~7.9 (m, 2H, Ar-H)
-
δ ~8.0 (d, 2H, ¹⁵NH₂) [4]
¹³C NMR (DMSO-d₆, 100 MHz): The carbon NMR spectrum will also be very similar to unlabeled benzamide. The carbonyl carbon will show coupling to the ¹⁵N nucleus.
¹⁵N NMR: The ¹⁵N chemical shift for primary amides typically falls in the range of 110-120 ppm.[7][8] The exact chemical shift would need to be determined experimentally.
Mass Spectrometry
The mass spectrum of Benzamide-15N will show a molecular ion peak (M+) at m/z 122, which is one mass unit higher than that of unlabeled benzamide (m/z 121).[9][10][11] The fragmentation pattern is expected to be similar to unlabeled benzamide, with major fragments corresponding to the loss of the amide group.
Infrared (IR) Spectroscopy
The IR spectrum of Benzamide-15N will exhibit characteristic amide and aromatic absorptions. The N-H stretching vibrations will be shifted to a lower frequency compared to unlabeled benzamide due to the heavier ¹⁵N isotope.
-
~3400 cm⁻¹ (N-H stretch, asymmetric)
-
~3200 cm⁻¹ (N-H stretch, symmetric)
-
~1650 cm⁻¹ (C=O stretch, Amide I)
-
~1600 cm⁻¹ (N-H bend, Amide II)
-
~1400-1500 cm⁻¹ (C=C stretch, aromatic)
Experimental Protocols
Synthesis of Benzamide-15N
A common method for the synthesis of Benzamide-15N involves the reaction of benzoyl chloride with a ¹⁵N-labeled ammonia source, such as ¹⁵N-ammonium chloride (¹⁵NH₄Cl).
Workflow for Synthesis of Benzamide-15N
Caption: A typical workflow for the synthesis of Benzamide-¹⁵N.
Detailed Protocol:
-
In a well-ventilated fume hood, dissolve a molar equivalent of ¹⁵N-ammonium chloride in a suitable amount of aqueous sodium hydroxide solution (e.g., 2 M).
-
Cool the solution in an ice bath.
-
Slowly add one molar equivalent of benzoyl chloride dropwise to the cold, stirring solution.
-
Continue stirring vigorously for 15-20 minutes. A white precipitate of Benzamide-15N will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove any unreacted starting materials and salts.
-
Purify the crude product by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.
-
Dry the purified crystals under vacuum to yield pure Benzamide-15N.
NMR Sample Preparation
Proper sample preparation is crucial for obtaining high-quality NMR spectra.
Workflow for NMR Sample Preparation
Caption: A general workflow for preparing an NMR sample of Benzamide-¹⁵N.
Detailed Protocol:
-
Weigh approximately 5-25 mg of Benzamide-15N into a small, clean vial.[14][15][16][17]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[18] Otherwise, directly transfer the solution into the NMR tube using a clean pipette.
-
Cap the NMR tube securely and label it appropriately.
¹H-¹⁵N HSQC NMR Spectroscopy
The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a powerful tool for correlating the chemical shifts of protons directly bonded to ¹⁵N nuclei.
Workflow for ¹H-¹⁵N HSQC Experiment
Caption: A generalized workflow for acquiring a ¹H-¹⁵N HSQC spectrum.
Detailed Protocol:
-
Prepare a sample of Benzamide-15N in a suitable deuterated solvent as described above.
-
Insert the sample into the NMR spectrometer and lock the field on the deuterium signal of the solvent.
-
Tune and match the NMR probe for both the ¹H and ¹⁵N frequencies.
-
Shim the magnetic field to obtain optimal resolution.
-
Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gp on a Bruker spectrometer).[19]
-
Set the appropriate spectral widths for both the ¹H and ¹⁵N dimensions to encompass the expected chemical shifts.
-
Set the number of scans and other acquisition parameters based on the sample concentration.
-
Acquire the 2D data.
-
Process the raw data using appropriate software, including Fourier transformation, phasing, and baseline correction.
-
The resulting 2D spectrum will show a correlation peak for each proton attached to the ¹⁵N atom.
Role as a PARP Inhibitor and Signaling Pathway
Benzamide is a known inhibitor of poly(ADP-ribose) polymerase (PARP), particularly PARP1.[2] PARP1 is a key enzyme in the DNA damage response (DDR) pathway.[20][21] Upon DNA damage, PARP1 binds to single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins.[22][23] This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating DNA repair.[24] By inhibiting PARP1, benzamide can disrupt this repair process, which is a strategy used in cancer therapy, particularly in cancers with deficiencies in other DNA repair pathways like BRCA mutations (synthetic lethality).
PARP1 Signaling Pathway in DNA Damage Response
Caption: Simplified PARP1 signaling pathway in response to DNA damage and its inhibition by Benzamide-¹⁵N.
Conclusion
Benzamide-15N is a valuable tool for researchers in chemistry and drug development. Its well-defined chemical and physical properties, combined with the analytical advantages conferred by the ¹⁵N label, make it ideal for a variety of studies. This guide provides the essential information and protocols needed to effectively utilize Benzamide-15N in a research setting, from its synthesis and characterization to its application in studying important biological pathways.
References
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- 19. 1H-15N HSQC | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 20. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 21. PARP1 - Wikipedia [en.wikipedia.org]
- 22. Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins - PMC [pmc.ncbi.nlm.nih.gov]
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